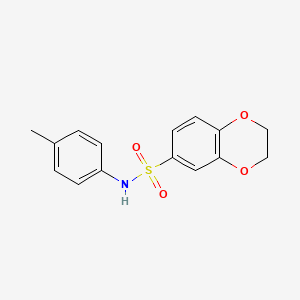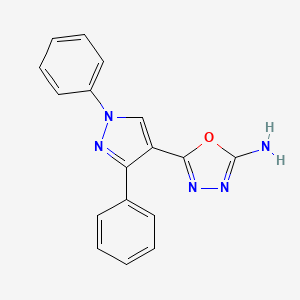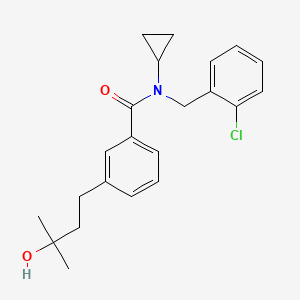
4-(3,4,5-trimethylphenyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of related thiazol-2-amine derivatives often involves complex reactions and specific conditions. For example, compounds like 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine were synthesized and characterized using techniques such as 1H-NMR and X-ray diffraction (Özdemir et al., 2009).
Molecular Structure Analysis
- Experimental and theoretical investigations, including X-ray diffraction and density functional methods (DFT), are used to determine the molecular and electronic structure of thiazol-2-amine derivatives (Özdemir et al., 2009).
Chemical Reactions and Properties
- Thiazol-2-amine derivatives undergo various chemical reactions, such as ring-opening transformations (Androsov, 2008). These reactions lead to the formation of different molecular structures and demonstrate the compound's reactivity.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Aminothiazole derivatives, including compounds similar to 4-(3,4,5-trimethylphenyl)-1,3-thiazol-2-amine, have been synthesized and studied for their structural properties. For instance, aminothiazole organic compounds are reported to exhibit diverse biological applications, confirmed through spectroscopic and computational studies, including X-ray crystallography and density functional theory (DFT) analyses. These compounds show significant hyperpolarizability, indicating potential bioactive properties (Adeel et al., 2017).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have been investigated for their corrosion inhibition performances on iron, using quantum chemical parameters and molecular dynamics simulations. This study highlights the potential of these compounds, including those structurally related to 4-(3,4,5-trimethylphenyl)-1,3-thiazol-2-amine, in protecting metal surfaces against corrosion, aligning well with experimental data (Kaya et al., 2016).
Anticancer Activity
A series of thiazol-4-amine derivatives, structurally akin to 4-(3,4,5-trimethylphenyl)-1,3-thiazol-2-amine, were synthesized and evaluated for their anticancer activity against various human cancer cell lines. These compounds demonstrated promising anticancer potential, indicating the relevance of such structures in medicinal chemistry research (Yakantham et al., 2019).
Optical and Electronic Properties
Research into the optical and electronic properties of aminothiazole derivatives reveals their potential in material science, particularly in photovoltaics and organic electronics. Studies on compounds structurally related to 4-(3,4,5-trimethylphenyl)-1,3-thiazol-2-amine have shown interesting properties such as aggregation-induced emission enhancement and potential for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Qian et al., 2007).
Propriétés
IUPAC Name |
4-(3,4,5-trimethylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-7-4-10(5-8(2)9(7)3)11-6-15-12(13)14-11/h4-6H,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJYHWPXWZMARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4,5-Trimethylphenyl)-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5588716.png)
![N-{[1-(2-furylmethyl)-3-piperidinyl]methyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5588727.png)
![8-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]quinoline](/img/structure/B5588733.png)

![N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5588758.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5588761.png)


![1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5588774.png)


![4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5588799.png)
![2,2,4-trimethyl-1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5588811.png)